6-Hydroxyoctadec-9-enoic acid
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Overview
Description
6-Hydroxyoctadec-9-enoic acid is a hydroxy fatty acid that is structurally characterized by an 18-carbon chain with a hydroxyl group at the 6th position and a double bond at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyoctadec-9-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of oleic acid. This process typically uses catalysts such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts. Enzymatic hydroxylation using lipases or other specific enzymes can provide a more environmentally friendly and efficient method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using acid chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 6-ketooctadec-9-enoic acid or 6-carboxyoctadec-9-enoic acid.
Reduction: Formation of 6-hydroxyoctadecanoic acid.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
6-Hydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodegradable polymers and surfactants.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxyoctadec-9-enoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular responses. For example, it has been shown to activate prostaglandin receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ricinoleic Acid: Similar structure with a hydroxyl group at the 12th position.
Oleic Acid: Lacks the hydroxyl group but has a similar carbon chain and double bond position.
Linoleic Acid: Contains two double bonds but lacks the hydroxyl group.
Uniqueness
6-Hydroxyoctadec-9-enoic acid is unique due to the specific position of its hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
184177-63-7 |
---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
6-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-14-17(19)15-12-13-16-18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21) |
InChI Key |
GEVHGIZEZJHNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCC(CCCCC(=O)O)O |
Origin of Product |
United States |
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